molecular formula C19H16BrFN4O2 B10908727 N'-[(E)-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-fluorobenzohydrazide

N'-[(E)-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-fluorobenzohydrazide

Cat. No.: B10908727
M. Wt: 431.3 g/mol
InChI Key: BKNMQZGQKAUXBE-LSFURLLWSA-N
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Description

N’~1~-((E)-1-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-FLUOROBENZOHYDRAZIDE is a complex organic compound that features a combination of pyrazole, methoxyphenyl, and fluorobenzohydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-((E)-1-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-FLUOROBENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the condensation of 4-bromo-1H-pyrazole with 4-methoxybenzaldehyde under basic conditions to form an intermediate, which is then reacted with 2-fluorobenzohydrazide in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~1~-((E)-1-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-FLUOROBENZOHYDRAZIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like N-bromosuccinimide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N’~1~-((E)-1-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-FLUOROBENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~1~-((E)-1-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-FLUOROBENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger downstream signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-((E)-1-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-FLUOROBENZOHYDRAZIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H16BrFN4O2

Molecular Weight

431.3 g/mol

IUPAC Name

N-[(E)-[3-[(4-bromopyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]-2-fluorobenzamide

InChI

InChI=1S/C19H16BrFN4O2/c1-27-18-7-6-13(8-14(18)11-25-12-15(20)10-23-25)9-22-24-19(26)16-4-2-3-5-17(16)21/h2-10,12H,11H2,1H3,(H,24,26)/b22-9+

InChI Key

BKNMQZGQKAUXBE-LSFURLLWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2F)CN3C=C(C=N3)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2F)CN3C=C(C=N3)Br

Origin of Product

United States

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